Salacinol

Descripción

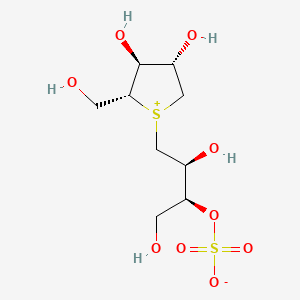

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRVDSZMRPKRG-XESHOGEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200399-47-9 | |

| Record name | Salacinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Whitepaper: The Discovery, Isolation, and Characterization of Salacinol from Salacia reticulata

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salacinol, a potent α-glucosidase inhibitor, represents a significant discovery in the field of natural product chemistry and diabetes management. Isolated from Salacia reticulata, a plant with a long history in Ayurvedic traditional medicine for treating diabetes, this compound possesses a unique thiosugar sulfonium sulfate inner salt structure.[1][2][3] This technical guide provides a comprehensive overview of the pivotal research surrounding this compound, detailing the methodologies for its extraction, isolation, and purification. It further presents its quantitative bioactivity and the analytical techniques for its characterization, offering a valuable resource for researchers in natural product synthesis, pharmacology, and drug development.

Introduction: The Discovery of this compound

Salacia reticulata Wight, a large woody climbing plant found in Sri Lanka and Southern India, has been utilized for centuries in Ayurvedic medicine to treat the early stages of diabetes.[4][5] Scientific investigation into the antidiabetic properties of this plant led to the discovery of this compound. Through bioassay-guided separation, researchers identified this compound as a highly potent α-glucosidase inhibitor.[1][3] Its novel molecular structure, a unique spiro-like inner salt composed of a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion, was determined through extensive chemical and physicochemical analysis, including X-ray crystallography.[1][3] This discovery has positioned this compound as a promising lead compound for the development of new antidiabetic drugs.[6]

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction from the raw plant material followed by a series of purification steps.

The initial step involves extracting the active compounds from the dried and powdered roots and stems of Salacia reticulata.[5] Several methods have been proven effective.

Method 1: Methanol/Aqueous Methanol Extraction This is a common laboratory-scale method for obtaining a crude extract rich in this compound and related compounds.

-

Plant Material: Shade-dried and coarsely powdered roots and stems of Salacia reticulata.[7]

-

Procedure:

-

The powdered plant material is subjected to extraction with methanol. A Soxhlet apparatus can be used, with the temperature set to approximately 70°C.[7]

-

Alternatively, the material can be immersed in water and refluxed for 2 hours, a process that has been optimized for efficient extraction.[9][10]

-

The resulting extract is filtered through Whatman No. 1 filter paper.[7]

-

The filtrate is concentrated to dryness using a rotary evaporator to yield the crude methanolic extract.[7]

-

Method 2: Hydro-alcoholic Reflux Extraction This method is suitable for larger-scale production.[11]

-

Plant Material: Dried root bark of Salacia reticulata.[11]

-

Solvent: Hydro-alcoholic solution (Ethanol and Water mixture).[11]

-

Procedure:

-

The raw material is subjected to reflux extraction or percolation with the hydro-alcoholic solvent.[11]

-

The extraction is maintained at a temperature range of 60°C – 75°C for a duration of 4–6 hours per batch.[11]

-

The extract is then concentrated. Post-processing can include spray drying or vacuum drying to obtain a fine powder.[11]

-

The crude extract contains a mixture of compounds. Isolating pure this compound requires a bioassay-guided fractionation approach, where each fraction is tested for its α-glucosidase inhibitory activity to guide the purification process.[5]

-

Initial Fractionation (Solvent Partitioning):

-

The crude methanolic extract is partitioned. The active components, including this compound, are concentrated in the methanol-soluble fraction.[5]

-

-

Column Chromatography:

-

The active MeOH-soluble fraction is subjected to normal-phase silica gel column chromatography.[5]

-

The column is eluted with a solvent gradient to separate the components into several fractions.

-

Fractions are tested for maltase and sucrase inhibitory activity to identify those containing the active principles.[5]

-

-

Further Purification:

-

Preparative HPLC:

-

The final step in purification is preparative High-Performance Liquid Chromatography (HPLC), which yields highly pure this compound.[5]

-

The entire workflow from plant material to purified compound is illustrated below.

Caption: Workflow for the extraction and purification of this compound.

Mechanism of Action: α-Glucosidase Inhibition

This compound exerts its antidiabetic effect primarily through the competitive inhibition of α-glucosidases, such as maltase and sucrase, located in the brush border of the small intestine.[4][5] These enzymes are critical for the breakdown of complex carbohydrates (disaccharides and oligosaccharides) into absorbable monosaccharides like glucose.

By inhibiting these enzymes, this compound delays carbohydrate digestion, which in turn reduces the rate of glucose absorption into the bloodstream.[5][12] This mechanism effectively lowers the postprandial blood glucose spike, a key therapeutic goal in managing type 2 diabetes.[12][13] The inhibitory effect of this compound on serum glucose levels in maltose- and sucrose-loaded rats has been shown to be more potent than that of acarbose, a commercially available α-glucosidase inhibitor.[1]

Caption: this compound inhibits α-glucosidase, preventing glucose absorption.

Quantitative Data and Bioactivity

The efficacy of this compound and the extracts of Salacia reticulata has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity (IC₅₀) on α-Glucosidases The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Enzyme Source | Maltase IC₅₀ (µM) | Sucrase IC₅₀ (µM) | Isomaltase IC₅₀ (µM) | Reference |

| This compound | Rat Small Intestine | 6.0 | 1.3 | 1.3 | [5] |

| This compound | Human | 3.9 - 4.9 | - | - | [8] |

| Acarbose | Rat Small Intestine | 1.7 | - | - | [5] |

| Voglibose | Rat Small Intestine | 1.3 | - | - | [5] |

| S. reticulata MeOH Extract | Rat Small Intestine | 42 µg/mL | 32 µg/mL | - | [5] |

Table 2: In Vivo Antihyperglycemic Activity (ED₅₀) in Starch-Loaded Rats The ED₅₀ value is the dose of a drug that produces 50% of its maximum response or effect.

| Compound | ED₅₀ (mg/kg, p.o.) | Reference |

| This compound | >2.06 | [8] |

| Kotalanol | 0.62 | [8] |

| Neokotalanol | 0.54 | [8] |

| S. chinensis Extract | 94.0 | [5] |

Analytical Methods for Quantification

Precise and reproducible methods are essential for the quality control of Salacia extracts and for pharmacokinetic studies.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A practical HPLC-MS method has been developed for the quantitative determination of this compound and its analogue, Kotalanol.[9] Optimal separation is achieved on an Asahipak NH2P-50 column with a CH₃CN-H₂O mobile phase, coupled with an electrospray ionization (ESI) mass spectrometer.[9][10] This method is highly sensitive, with detection limits for this compound as low as 0.015 ng.[9][10]

-

Capillary Zone Electrophoresis (CZE): A simple and reproducible CZE method has been developed for the separation and quantification of this compound and other related sulfonium-ion-containing compounds.[14] This technique allows for rapid separation in under 9 minutes and can be used for chemical fingerprinting of Salacia-containing products.[14]

Conclusion

This compound stands out as a potent natural α-glucosidase inhibitor discovered through systematic, bioassay-guided research on Salacia reticulata. The detailed protocols for its extraction and isolation, combined with robust analytical methods for its quantification, provide a solid foundation for further research. The compelling in vitro and in vivo data underscore its potential as a therapeutic candidate for managing type 2 diabetes. This guide serves as a technical resource to aid scientists and researchers in exploring the full potential of this compound and its derivatives in drug discovery and development.

References

- 1. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. article.imrpress.com [article.imrpress.com]

- 8. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mechotech.in [mechotech.in]

- 12. rjptonline.org [rjptonline.org]

- 13. Anti‐diabetic and Anti‐hyperlipidemic Effects and Safety of Salacia reticulata and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

The Core Mechanism of Salacinol as an Alpha-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacinol, a naturally occurring sulfonium sulfate isolated from plants of the Salacia genus, has garnered significant attention for its potent inhibitory activity against α-glucosidases. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an α-glucosidase inhibitor, detailing its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these characteristics. Quantitative data on its inhibitory potency are presented in structured tables, and key experimental workflows and molecular interactions are visualized through detailed diagrams.

Introduction

Alpha-glucosidases are a group of enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose.[1] The inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1] this compound, a unique thiosugar sulfonium salt, has emerged as a powerful natural inhibitor of these enzymes.[2] Its distinctive molecular structure, featuring a sulfonium ion and a polyhydroxylated side chain, is critical to its inhibitory function.[3] Understanding the precise mechanism by which this compound interacts with and inhibits α-glucosidases is paramount for the rational design and development of novel and more effective anti-diabetic therapeutics.

Mechanism of Action: Competitive Inhibition

Kinetic studies have consistently demonstrated that this compound acts as a competitive inhibitor of α-glucosidases.[4] This mode of inhibition signifies that this compound directly competes with the natural carbohydrate substrates for binding to the active site of the enzyme. By occupying the active site, this compound prevents the substrate from binding, thereby halting the hydrolytic reaction.

The competitive nature of this inhibition is a key aspect of its therapeutic potential, as its effect is most pronounced when substrate (carbohydrate) levels are high, such as after a meal. Lineweaver-Burk plot analysis of enzyme kinetics in the presence of this compound reveals a characteristic pattern of competitive inhibition, where the apparent Michaelis constant (Km) is increased, while the maximum velocity (Vmax) of the reaction remains unchanged.[4]

Structural Basis of Inhibition: Molecular Interactions

The potent inhibitory activity of this compound is rooted in its specific molecular interactions with the amino acid residues lining the active site of α-glucosidases. While a crystal structure of a this compound-α-glucosidase complex is not yet publicly available, molecular docking studies have provided significant insights into its binding mode.[5][6]

These studies suggest that this compound mimics the structure of a natural substrate, allowing it to fit snugly into the enzyme's active site. The key interactions are believed to involve:

-

Ionic Interactions: The positively charged sulfonium ion of this compound is proposed to form strong ionic bonds with negatively charged residues, such as aspartic acid (Asp) and glutamic acid (Glu), which are crucial for catalysis in the active site of many glycosidases.

-

Hydrogen Bonding: The multiple hydroxyl groups on both the thiosugar ring and the acyclic side chain of this compound form an extensive network of hydrogen bonds with polar amino acid residues within the active site. These interactions are critical for the high-affinity binding of the inhibitor. Docking studies have implicated residues such as Asp203, Asp327, Asp443, Asp542, Arg526, and His600 in these hydrogen bonding networks.[7]

-

Hydrophobic Interactions: While less dominant, hydrophobic interactions may also contribute to the overall binding affinity.

The unique zwitterionic structure of this compound, with its sulfonium cation and sulfate anion, is thought to be a key determinant of its potent and specific inhibition of α-glucosidases.[2]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its derivatives is quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.

The following tables summarize the reported IC50 and Ki values for this compound and some of its analogs against various α-glucosidases.

Table 1: IC50 Values of this compound and Derivatives against α-Glucosidases

| Compound | Enzyme Source | Target Enzyme | IC50 (µM) | Reference |

| This compound | Rat small intestine | Maltase | 6.0 | [4] |

| This compound | Rat small intestine | Sucrase | 1.3 | [4] |

| This compound | Rat small intestine | Isomaltase | 1.3 | [4] |

| This compound | Human | Maltase | 4.9 | [4] |

| Kotalanol | Rat small intestine | Maltase | 2.0 | [4] |

| Kotalanol | Rat small intestine | Sucrase | 0.43 | [4] |

| Neothis compound | Human lysosomal | α-glucosidase | 3.6 | [8] |

| 3'-O-benzylated analog | Human lysosomal | α-glucosidase | 0.022 | [8] |

Table 2: Ki Values of this compound and Derivatives against α-Glucosidases

| Compound | Enzyme Source | Target Enzyme | Ki (µM) | Reference |

| This compound | Rat small intestine | Maltase | 0.31 (µg/mL) | [4] |

| This compound | Rat small intestine | Sucrase | 0.32 (µg/mL) | [4] |

| This compound | Rat small intestine | Isomaltase | 0.47 (µg/mL) | [4] |

| This compound | Human | Maltase | 0.44 | [4] |

| Kotalanol | Human | Maltase | 0.32 | [4] |

| This compound Analog | Human | Maltase glucoamylase | 10 | [9] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Alpha-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of this compound.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae or other sources

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound or its derivatives

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

-

96-well microplate reader

-

Incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will typically be around 0.5-1.0 U/mL.[4]

-

Prepare a stock solution of pNPG in phosphate buffer. The final concentration in the assay is typically around the Km value of the enzyme for the substrate (e.g., 2.9 mM).[8]

-

Prepare a series of dilutions of this compound in the appropriate solvent (e.g., water or DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add a specific volume of the enzyme solution to each well.

-

Add different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[4]

-

-

Initiation of Reaction:

-

Add the pNPG substrate solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at the same controlled temperature for a specific time (e.g., 15-30 minutes).[4]

-

-

Termination of Reaction:

-

Stop the reaction by adding a sodium carbonate solution. This also helps in the development of the yellow color of the product, p-nitrophenol.

-

-

Measurement:

-

Measure the absorbance of the p-nitrophenol produced at a wavelength of 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive) and the Ki value, kinetic studies are performed.

Procedure:

The α-glucosidase inhibition assay is performed as described above, with the following modifications:

-

Varying Substrate Concentrations: The assay is carried out at several different fixed concentrations of this compound, and for each inhibitor concentration, the substrate (pNPG) concentration is varied over a range.

-

Data Analysis: The initial reaction velocities are measured for each combination of inhibitor and substrate concentration. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Interpretation:

-

For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

-

X-ray Crystallography of an Enzyme-Inhibitor Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise atomic interactions. The following is a generalized protocol.

Procedure:

-

Protein Expression and Purification: The target α-glucosidase is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization:

-

Co-crystallization: The purified enzyme is mixed with a molar excess of this compound (or a suitable analog) and the complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Soaking: Crystals of the apo-enzyme (without the inhibitor) are grown first. These crystals are then transferred to a solution containing a high concentration of this compound and allowed to soak for a period, allowing the inhibitor to diffuse into the crystal and bind to the enzyme.

-

-

Crystal Harvesting and Cryo-protection:

-

A single, well-formed crystal is carefully mounted on a loop.

-

The crystal is briefly soaked in a cryoprotectant solution (e.g., containing glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

X-ray Diffraction Data Collection:

-

The cryo-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.

-

-

Data Processing and Structure Determination:

-

The diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

This data is used to calculate an electron density map of the crystal.

-

A molecular model of the enzyme-inhibitor complex is built into the electron density map and refined to produce the final three-dimensional structure.

-

Conclusion

This compound's mechanism of action as a competitive inhibitor of α-glucosidase is well-supported by a robust body of evidence from kinetic and structural studies. Its unique molecular architecture allows for high-affinity binding to the active site of these enzymes, effectively blocking the digestion of carbohydrates. The detailed understanding of its inhibitory mechanism, as outlined in this guide, provides a solid foundation for the development of next-generation therapeutic agents for the management of type 2 diabetes. Further research, particularly the acquisition of a high-resolution crystal structure of a this compound-α-glucosidase complex, will undoubtedly provide even deeper insights and pave the way for the design of more potent and selective inhibitors.

References

- 1. biologiachile.cl [biologiachile.cl]

- 2. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

Salacinol: An In-Depth Technical Guide on its Role in Traditional Ayurvedic Medicine for Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacinol, a unique thiosugar sulfonium sulfate compound, stands as a testament to the rich repository of therapeutic agents within traditional Ayurvedic medicine. For centuries, extracts from plants of the Salacia genus, particularly Salacia reticulata and Salacia oblonga, have been employed in Ayurveda to manage "madhumeha," the condition analogous to diabetes mellitus.[1][2][3] Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for the potent anti-diabetic properties of these plants.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its traditional Ayurvedic roots, its well-established role as a potent α-glucosidase inhibitor, and its emerging multi-target mechanisms in the context of diabetes management. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further investigation and therapeutic development.

Traditional Ayurvedic Perspective

In the ancient system of Ayurveda, Salacia species, known by names such as "Kothala himbutu" and "Ponkoranti," have a long history of use in treating diabetes.[2][3] Traditional preparations often involved drinking water stored overnight in mugs carved from the wood of Salacia plants.[3] This practice was believed to imbue the water with properties that could help control blood sugar levels. Ayurvedic texts describe the use of these plants for managing symptoms associated with diabetes, including excessive thirst and urination.[3] The empirical knowledge passed down through generations of Ayurvedic practitioners has provided the foundation for modern scientific investigation into the active principles of these botanicals, leading to the isolation of this compound.[2]

Core Mechanism of Action: α-Glucosidase Inhibition

The primary and most extensively studied mechanism of this compound's anti-diabetic action is its potent inhibition of intestinal α-glucosidases.[2][4] These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[5]

Signaling Pathway: α-Glucosidase Inhibition

The following diagram illustrates the inhibitory effect of this compound on carbohydrate metabolism in the small intestine.

References

- 1. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KK-Ay/TaJcl [clea-japan.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anti-diabetic Effect of Punica granatum Flower Polyphenols Extract in Type 2 Diabetic Rats: Activation of Akt/GSK-3β and Inhibition of IRE1α-XBP1 Pathways [frontiersin.org]

- 5. researchgate.net [researchgate.net]

"early studies on the antidiabetic properties of Salacinol"

An In-depth Technical Guide on Early Studies of the Antidiabetic Properties of Salacinol

Introduction

This compound is a naturally occurring sulfonium salt with a unique thiosugar structure, first isolated from the roots and stems of Salacia reticulata, a plant used for centuries in traditional Ayurvedic medicine to treat diabetes.[1][2][3] Early scientific investigations into the antidiabetic principles of Salacia species led to the identification of this compound in 1997 by Yoshikawa and colleagues.[1][4] These pioneering studies established that this compound's primary mechanism of action is the potent inhibition of α-glucosidases, enzymes crucial for carbohydrate digestion.[1][5][6] This activity positions this compound as a significant natural compound for managing postprandial hyperglycemia, the sharp rise in blood glucose after a meal, which is a key concern in the management of type 2 diabetes. This guide provides a technical overview of the foundational research that characterized the antidiabetic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in these early evaluations.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary antihyperglycemic effect of this compound is attributed to its ability to competitively inhibit α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including maltase, sucrase, and isomaltase, are responsible for breaking down complex carbohydrates (disaccharides and oligosaccharides) into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion, which in turn slows the absorption of glucose into the bloodstream, thereby mitigating postprandial glycemic spikes.[5][7]

Quantitative In Vitro Inhibition Data

Early studies quantified the potent inhibitory activity of this compound and its related, naturally occurring analogs, such as Kotalanol and Neokotalanol, against various α-glucosidases. The half-maximal inhibitory concentration (IC50) values demonstrate their high efficacy, often comparable or superior to the commercial α-glucosidase inhibitor, acarbose.[6]

| Compound | Enzyme Source | Target Enzyme | IC50 / Ki Value | Reference |

| This compound | Rat Intestinal | Maltase | 5.2 - 7.2 µM | [1] |

| This compound | Human | Maltase | 3.9 - 4.9 µM | [8][9] |

| This compound | Human Lysosomal | α-Glucosidase (GAA) | Kappi = 0.12 ± 0.02 µM | [10] |

| Kotalanol | Human | Maltase | 3.9 - 4.9 µM | [8][9] |

| Neokotalanol | Human | Maltase | 3.9 - 4.9 µM | [8][9] |

| Synthetic Analog | Rat Intestinal | Maltase | 0.13 µM | [2] |

| Synthetic Analog | Rat Intestinal | Sucrase | 0.042 µM | [2] |

| Synthetic Analog | Rat Intestinal | Isomaltase | 0.21 µM | [2] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol is a generalized representation of the methods used in early studies to determine α-glucosidase inhibitory activity.

-

Enzyme Preparation: An acetone powder is prepared from the small intestines of male Wistar rats. The powder is homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.0) and centrifuged. The resulting supernatant serves as the crude enzyme solution containing α-glucosidases.

-

Substrate and Inhibitor Preparation: Substrate solutions (e.g., 2.0% maltose or sucrose) are prepared in the same phosphate buffer. The test compound (this compound) is dissolved in the buffer at various concentrations.

-

Assay Procedure:

-

The enzyme solution is pre-incubated with the test compound solution or a control buffer for a set period (e.g., 10 minutes) at 37°C.

-

The substrate solution is added to the mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated by heat inactivation (e.g., boiling for 5 minutes).

-

-

Glucose Measurement: The concentration of glucose produced in the reaction mixture is determined using a glucose oxidase method or a similar colorimetric assay.

-

Calculation: The percentage of inhibition is calculated by comparing the amount of glucose released in the presence of the inhibitor to that of the control. The IC50 value is then determined from the dose-response curve.

Visualization: Mechanism of α-Glucosidase Inhibition

References

- 1. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]

- 3. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]

- 4. M. Yoshikawa, T. Murakami, H. Shimada, H. Matsuda, J. Yamahara, G. Tanabe and O. Muraoka, “this compound, Potent Antidiabetic Principle with Unique Thiosugar Sulfonium Sulfate Structure from the Ayurvedic Traditional Medicine Salacia reticulata in Sri Lanka and India,” Tetrahedron Letters, Vol. 38, No. 48, 1997, pp. 8367-8370.doi10.1016/S0040-4039(97)10270-2 - References - Scientific Research Publishing [scirp.org]

- 5. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijeais.org [ijeais.org]

- 8. This compound and Related Analogs: New Leads for Type 2 Diabetes Therapeutic Candidates from the Thai Traditional Natural Medicine Salacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ligand compatibility of this compound-type α-glucosidase inhibitors toward the GH31 family - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Salacinol: A Technical Guide to its Thiosugar Sulfonium Sulfate Structure

For Immediate Release

Kyoto, Japan - The unique molecular structure of Salacinol, a potent α-glucosidase inhibitor isolated from the traditional Ayurvedic medicinal plant Salacia reticulata, has been a subject of significant interest in the field of drug discovery and development. This technical guide provides an in-depth elucidation of its complex thiosugar sulfonium sulfate inner salt structure, detailing the experimental methodologies and data that have been pivotal in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of novel therapeutics for metabolic disorders.

This compound's remarkable inhibitory activity against α-glucosidases, enzymes responsible for the breakdown of carbohydrates in the gut, has positioned it as a promising candidate for the management of type 2 diabetes.[1][2] Its intricate, spiro-like configuration, comprising a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation and a 1'-deoxy-D-erythrosyl-3'-sulfate anion, is the key to its biological function.[2][3] The definitive determination of this absolute stereostructure was achieved through a combination of advanced spectroscopic techniques and chemical degradation, culminating in unequivocal confirmation by X-ray crystallography.[2][3]

Executive Summary of Spectroscopic and Crystallographic Data

The structural elucidation of this compound hinged on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (1)

The ¹H and ¹³C NMR spectra of this compound were recorded in various deuterated solvents to fully characterize its proton and carbon environments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Atom No. | ¹H Chemical Shift (δ) in Pyridine-d₅ [Multiplicity, J (Hz)] | ¹³C Chemical Shift (δ) in Pyridine-d₅ | ¹H Chemical Shift (δ) in CD₃OD [Multiplicity] | ¹³C Chemical Shift (δ) in CD₃OD | ¹³C Chemical Shift (δ) in CD₃OH |

| 1 | 4.33 (2H, br s) | 50.7 | 3.83 (2H, br s) | 51.44 | 51.45 |

| 2 | 5.10 (1H, br s) | 78.5 | 4.60 | 77.5 | 77.5 |

| 3 | 4.85 (1H, d, J=3.0) | 77.0 | 4.45 (1H, d, J=3.0) | 76.5 | 76.5 |

| 4 | 4.65 (1H, m) | 72.5 | 4.25 (1H, m) | 72.0 | 72.0 |

| 5 | 4.05 (1H, dd, J=11.5, 5.0), 3.90 (1H, dd, J=11.5, 5.5) | 62.5 | 3.80 (1H, dd, J=11.5, 5.0), 3.70 (1H, dd, J=11.5, 5.5) | 62.0 | 62.0 |

| 1' | 3.95 (1H, m), 3.85 (1H, m) | 58.0 | 3.75 (1H, m), 3.65 (1H, m) | 57.5 | 57.5 |

| 2' | 4.50 (1H, m) | 75.0 | 4.30 (1H, m) | 74.5 | 74.5 |

| 3' | 4.75 (1H, m) | 80.0 | 4.55 (1H, m) | 79.5 | 79.5 |

| 4' | 4.15 (1H, dd, J=11.0, 5.0), 4.00 (1H, dd, J=11.0, 6.0) | 65.0 | 3.90 (1H, dd, J=11.0, 5.0), 3.80 (1H, dd, J=11.0, 6.0) | 64.5 | 64.5 |

| Data sourced from Bioorganic & Medicinal Chemistry, 10 (2002), 1547–1554.[4] |

Table 2: X-ray Crystallographic Data for this compound (1)

Single-crystal X-ray diffraction analysis provided the definitive absolute stereostructure of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₈O₉S₂ |

| Molecular Weight | 334.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 6.433(3) Å |

| b | 12.927(2) Å |

| c | Data not available in the searched literature |

| α, β, γ | Data not available in the searched literature |

| Volume | Data not available in the searched literature |

| Z | Data not available in the searched literature |

| Density (calculated) | Data not available in the searched literature |

| Data sourced from Bioorganic & Medicinal Chemistry, 10 (2002), 1547–1554.[4] | |

| Note: A complete Crystallographic Information File (CIF) was not available in the searched literature, hence some parameters are missing. |

Experimental Protocols

The successful elucidation of this compound's structure was the result of a meticulously planned series of experiments. The following sections detail the generalized protocols for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the atoms within the this compound molecule.

Protocol:

-

Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical for resolving overlapping signals.

-

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to identify the chemical environment of the hydrogen atoms. Key parameters include a 500 MHz or higher spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded to determine the number and types of carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each carbon.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing critical information about the stereochemistry and three-dimensional conformation of the molecule.

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the final structure.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.

Protocol:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is a critical and often challenging step, typically involving slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Absolute Stereochemistry Determination: For chiral molecules like this compound, anomalous dispersion effects are used to determine the absolute stereochemistry, often expressed as the Flack parameter.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.

Protocol:

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile molecule.

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion is measured using a high-resolution mass analyzer (e.g., TOF or Orbitrap). This allows for the determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed.

Visualizing the Elucidation and Proposed Fragmentation

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and a proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

An In-Depth Technical Guide to the Initial In Vitro Assessment of Salacinol's Enzymatic Inhibition

This technical guide provides a comprehensive overview of the initial in vitro evaluation of Salacinol, a potent α-glucosidase inhibitor isolated from plants of the Salacia genus.[1][2][3] this compound's unique molecular structure, featuring a thiosugar sulfonium sulfate inner salt, is responsible for its significant biological activity.[3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the enzymatic inhibition properties of this natural compound.

Quantitative Data on this compound's Enzymatic Inhibition

This compound has been demonstrated to be a potent inhibitor of several α-glucosidases, with its efficacy often compared to commercially available antidiabetic drugs like acarbose and voglibose.[1][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of the reported quantitative data for this compound against various enzymes.

Table 1: α-Glucosidase Inhibitory Activity of this compound (IC50 Values)

| Enzyme Source | Target Enzyme | Substrate | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Rat Small Intestinal α-Glucosidase | Maltase | Maltose | 6.0 | Acarbose | 1.7 |

| Voglibose | 1.3 | ||||

| Miglitol | 8.2 | ||||

| Rat Small Intestinal α-Glucosidase | Sucrase | Sucrose | 1.3 | - | - |

| Rat Small Intestinal α-Glucosidase | Isomaltase | Isomaltose | 1.3 | - | - |

| Human Intestinal Maltase | Maltase | Maltose | 4.9 | Acarbose | 15.2 |

| Miglitol | 3.7 | ||||

| Voglibose | 1.3 | ||||

| 1-Deoxynojirimycin | 0.96 |

Data compiled from multiple sources.[1]

Table 2: Inhibition Constants (Ki) of this compound for Rat Small Intestinal α-Glucosidases

| Target Enzyme | Substrate | Ki (µg/mL) | Ki (µM) | Inhibition Type |

| Maltase | Maltose | 0.31 | ~0.83 | Competitive |

| Sucrase | Sucrose | 0.32 | ~0.86 | Competitive |

| Isomaltase | Isomaltose | 0.47 | ~1.26* | Competitive |

*Approximate molar conversion based on the molecular weight of this compound (~374.38 g/mol ). Data from[1].

Table 3: Inhibitory Activity of this compound Against Other Enzymes

| Target Enzyme | IC50 (mg/L) |

| Pancreatic Lipase (PL) | 12.6 |

| Lipoprotein Lipase (LPL) | 13.6 |

Data from[6].

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the enzymatic inhibition of this compound.

1. Preparation of Enzyme Source

-

Rat Small Intestinal α-Glucosidase:

-

Euthanize male Wistar rats and excise the small intestine.

-

Wash the intestinal segments with ice-cold saline.

-

Scrape the mucosa from the intestinal segments.

-

Homogenize the mucosa in a suitable buffer (e.g., 0.1 M maleate buffer, pH 6.0).

-

Centrifuge the homogenate to obtain a crude enzyme solution or further purify to isolate brush border membrane vesicles.[1]

-

-

Human Small Intestinal Microsomes:

2. α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies.[1][7][8]

-

Materials:

-

Enzyme solution (rat or human intestinal preparation)

-

Substrate solution (e.g., 74 mM maltose or 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in 0.1 M phosphate or maleate buffer, pH 6.0-6.9)[1][7]

-

This compound test solutions at various concentrations.

-

Positive control (e.g., acarbose).

-

Stop solution (e.g., 0.2 M sodium carbonate if using pNPG, or heat for other substrates).[8]

-

Glucose oxidase kit for glucose determination.

-

-

Procedure:

-

In a 96-well microplate, add 25 µL of the this compound test solution (or positive control/buffer for control wells).

-

Add 25 µL of the enzyme solution to each well.

-

Pre-incubate the mixture at 37°C for 15 minutes.[8]

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.[1]

-

Stop the reaction. If using maltose as a substrate, heat the plate in boiling water for 2 minutes.[1] If using pNPG, add 100 µL of 0.2 M sodium carbonate solution.[8]

-

Determine the amount of product formed.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

-

3. Kinetic Analysis (Determination of Ki and Inhibition Type)

To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and this compound.

-

Procedure:

-

Prepare a range of substrate concentrations (e.g., for maltose: 3.1–37 mM; for sucrose: 4.6–37 mM).[1]

-

For each substrate concentration, run the α-glucosidase assay with and without different fixed concentrations of this compound.

-

Measure the initial reaction velocities (v).

-

Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]).

-

Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[1][9]

-

The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.

-

Visualizations

Mechanism of Competitive Inhibition by this compound

The primary mechanism of action for this compound against α-glucosidases is competitive inhibition.[1][9] This means that this compound and the natural substrate (e.g., maltose, sucrose) compete for binding to the active site of the enzyme.

Caption: Competitive inhibition of α-glucosidase by this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro α-glucosidase inhibitory activity of this compound.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Lineweaver-Burk Plot for Competitive Inhibition

This diagram illustrates the expected outcome of a kinetic analysis of this compound, demonstrating competitive inhibition through a Lineweaver-Burk plot.

Caption: Lineweaver-Burk plot showing competitive inhibition.

References

- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of extraction and biological evaluation of naturally occurring sugar-mimicking sulfonium-ion and their synthetic analogues as potent α-glucosi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02955A [pubs.rsc.org]

- 3. Buy this compound | 200399-47-9 | >98% [smolecule.com]

- 4. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute stereostructure of potent alpha-glucosidase inhibitor, this compound, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Ligand compatibility of this compound-type α-glucosidase inhibitors toward the GH31 family - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10038B [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Hot Water Extraction of Salacinol from Salacia Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salacinol is a potent α-glucosidase inhibitor isolated from the roots of plants belonging to the Salacia genus, such as Salacia reticulata and Salacia chinensis.[1][2] Traditionally used in Ayurvedic medicine for the management of diabetes, this compound and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential in controlling postprandial hyperglycemia.[2][3][4] Hot water extraction is a conventional, environmentally friendly, and effective method for obtaining this compound from Salacia roots. These application notes provide a detailed protocol for the hot water extraction of this compound, along with relevant quantitative data and workflows to guide researchers in their drug discovery and development efforts.

Data Presentation

Table 1: Summary of Hot Water Extraction Parameters for this compound

| Parameter | Condition | Source |

| Plant Material | Dried, powdered roots of Salacia reticulata or Salacia chinensis | [5][6][7] |

| Extraction Solvent | Water | [1][5][7] |

| Extraction Temperature | 70°C to 100°C | [5] |

| Reflux temperature | [1] | |

| Extraction Duration | 2 hours | [1] |

| 5 minutes to 5 hours (contact time with activated carbon) | [5] | |

| Post-extraction | Concentration of the extract | [5] |

| Filtration and centrifugation | [5] | |

| Purification with activated carbon | [5] |

Table 2: Quantitative Analysis of this compound Content and Recovery

| Parameter | Value | Analytical Method | Source |

| This compound Recovery | 85.8 - 112.6% | HPLC-MS | [1] |

| Detection Limit (S/N=3) | 0.015 ng | HPLC-MS | [1] |

| Quantitation Limit (S/N=10) | 0.050 ng | HPLC-MS | [1] |

| Intra-day Precision (RSD) | < 6.8% | HPLC-MS | [1] |

| Inter-day Precision (RSD) | < 8.5% | HPLC-MS | [1] |

| Highest Content | Found in the roots of S. reticulata compared to stems, leaves, and fruits, and other Salacia species. | HPLC-MS | [1] |

Experimental Protocols

Protocol 1: Optimized Hot Water Extraction of this compound

This protocol is based on an optimized method for the extraction of this compound from Salacia roots.[1]

1. Materials and Equipment:

-

Dried roots of Salacia reticulata

-

Grinder or pulverizer

-

Reflux extraction apparatus (round-bottom flask, condenser, heating mantle)

-

Deionized water

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

2. Procedure:

-

Sample Preparation:

-

Thoroughly wash the fresh Salacia roots to remove any dirt and debris.

-

Air-dry the roots in the shade or use a mechanical dryer at a low temperature to preserve the bioactive compounds.

-

Grind the dried roots into a coarse powder using a grinder or pulverizer.[6]

-

-

Hot Water Extraction:

-

Place a known amount of the powdered Salacia root into a round-bottom flask.

-

Add deionized water to the flask. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v), though this can be optimized.

-

Set up the reflux apparatus and bring the water to a boil.

-

Maintain the extraction under reflux for 2 hours.[1]

-

-

Filtration and Concentration:

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to separate the solid residue from the liquid extract.

-

Wash the residue with a small amount of hot water to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 60°C to avoid degradation of this compound.

-

-

Drying and Storage:

-

The concentrated extract can be further dried to a powder using a freeze-dryer or a vacuum oven.

-

Store the dried extract in an airtight container at 4°C, protected from light and moisture, for further analysis and use.

-

-

Quantitative Analysis:

Protocol 2: Hot Water Extraction with Activated Carbon Purification

This protocol includes a purification step with activated carbon to potentially remove pigments and other impurities.[5]

1. Materials and Equipment:

-

Same as Protocol 1

-

Activated carbon

-

Stirrer with heating capabilities

-

Centrifuge

2. Procedure:

-

Sample Preparation and Extraction:

-

Follow steps 2.1 and 2.2 from Protocol 1, with an extraction temperature of 70°C.[5]

-

-

Initial Concentration:

-

After filtration, concentrate the extract to a solid content of 10-15 mass%.[5]

-

-

Activated Carbon Treatment:

-

Purification and Final Concentration:

-

After the activated carbon treatment, filter the mixture to remove the carbon particles.

-

Centrifuge the filtrate to remove any remaining fine particles.

-

Concentrate the purified extract using a rotary evaporator and dry as described in Protocol 1.

-

-

Quantitative Analysis:

-

Determine the this compound content and recovery rate using HPLC-MS.[1]

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Hot Water Extraction of this compound from Salacia Roots.

The protocols outlined in these application notes provide a comprehensive guide for the efficient extraction of this compound from Salacia roots using hot water. The choice between a direct extraction and one involving an activated carbon purification step will depend on the desired purity of the final extract and the specific downstream applications. The quantitative data and analytical methods referenced herein offer a basis for the standardization and quality control of Salacia extracts. Researchers and drug development professionals can adapt and further optimize these protocols to suit their specific needs in the exploration of this compound's therapeutic potential.

References

- 1. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. mechotech.in [mechotech.in]

- 5. AU2018343065A1 - Method for producing purified salacia genus plant extract, and purified salacia genus plant extract - Google Patents [patents.google.com]

- 6. article.imrpress.com [article.imrpress.com]

- 7. ijpjournal.com [ijpjournal.com]

- 8. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Salacinol in Plant Extracts using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacinol is a potent α-glucosidase inhibitor isolated from plants of the Salacia genus, which are traditionally used in Ayurvedic medicine for the management of diabetes.[1][2] Its unique thiosugar sulfonium sulfate structure contributes to its therapeutic effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a reliable and precise method for this purpose.[1][3] This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using HPLC-MS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following protocol is a general guideline and can be optimized based on the specific plant matrix.

Materials:

-

Plant material (e.g., roots, stems of Salacia species)

-

Mortar and pestle or grinder

-

Ultrapure water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Protocol:

-

Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.[4][5]

-

Extraction:

-

Weigh 0.1 g of the powdered plant material.[4]

-

Add 1 mL of ultrapure water and perform extraction using ultrasonic vibrations for 10 minutes.[4][5] An alternative method is to reflux the sample in water for 2 hours.[1][2] For methanolic extraction, soak 30g of dried powder in 400-500ml of methanol and extract at 60-65°C.[6]

-

-

Centrifugation: Centrifuge the extract to pellet the solid plant material.[4]

-

Supernatant Collection: Carefully collect the supernatant.

-

Protein Precipitation (if necessary): For cleaner samples, add an equal amount of acetonitrile to the supernatant to precipitate proteins and other macromolecules.[4]

-

Dilution: Dilute the supernatant to a suitable concentration with the initial mobile phase composition (e.g., 50% acetonitrile solution).[4]

-

Filtration: Filter the final diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]

HPLC-MS Method

This section details the instrumental parameters for the separation and detection of this compound.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| HPLC Column | Asahipak NH2P-50 (5 µm, 2.0 mm i.d. x 150 mm)[1][8] | HILICpak VT-50 2D (polymer-based HILIC)[4][5] |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic)[1][3] | 5 mM undecafluorohexanoic acid in Methanol (99:1, v/v) (for ion-pair chromatography)[9] |

| Flow Rate | To be optimized based on column dimensions | To be optimized based on column dimensions |

| Column Temp. | Ambient or controlled (e.g., 40°C) | Ambient or controlled (e.g., 40°C) |

| Injection Vol. | 1-10 µL | 1-10 µL |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for this compound's sulfate group[3] |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity |

| Monitored Ion (m/z) | [M-H]⁻ or other relevant adducts for this compound[3] |

| Capillary Voltage | To be optimized (typically 3-5 kV) |

| Cone Voltage | To be optimized |

| Source Temp. | To be optimized (e.g., 120-150°C) |

| Desolvation Temp. | To be optimized (e.g., 350-450°C) |

| Gas Flow Rates | To be optimized for the specific instrument |

Method Validation

A thorough method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters are outlined below.

Validation Parameters:

-

Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The correlation coefficient (R²) should be >0.99.[1][8]

-

Accuracy: The accuracy of the method should be determined by spike-recovery experiments at different concentration levels. Recoveries are expected to be within a reasonable range (e.g., 85-115%).[1][8]

-

Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.[1][8]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[1][8]

-

Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the plant extract. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

Data Presentation

The following tables summarize quantitative data from published studies on the HPLC-MS analysis of this compound.

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Reported Value | Reference |

| Recovery | 85.8 - 112.6% | [1][8] |

| Intra-day Precision (RSD) | < 6.8% | [1][8] |

| Inter-day Precision (RSD) | < 8.5% | [1][8] |

| LOD (ng on column) | 0.015 | [1][8] |

| LOQ (ng on column) | 0.050 | [1][8] |

| Linearity (R²) | > 0.99 | [1][8] |

Table 2: this compound Content in Different Salacia Species and Plant Parts

| Plant Species | Plant Part | This compound Content | Reference |

| S. reticulata | Roots | Highest content among tested parts | [1] |

| S. oblonga | Stems | - | [1] |

| S. chinensis | Leaves | - | [1] |

| S. reticulata | Fruits | - | [1] |

Note: Specific quantitative values were not consistently provided in a comparable format across all reviewed literature; however, the trend of higher concentration in the roots of S. reticulata was highlighted.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for HPLC-MS method validation.

Conclusion

The HPLC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound in plant extracts. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the method validation guidelines, offer a comprehensive framework for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the generation of accurate and reliable data, which is essential for the quality control of herbal medicines and the advancement of research on this compound's therapeutic potential.

References

- 1. Quantitative determination of potent alpha-glucosidase inhibitors, this compound and kotalanol, in Salacia species using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shodexhplc.com [shodexhplc.com]

- 5. shodexhplc.com [shodexhplc.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. chemicaljournals.com [chemicaljournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of neothis compound and neokotalanol, another two potent α-glucosidase inhibitors from Salacia species, by LC-MS with ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assay of Salacinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacinol, a naturally occurring thiosugar sulfonium salt isolated from plants of the genus Salacia, has garnered significant attention for its potent antihyperglycemic properties.[1][2][3] Its mechanism of action involves the inhibition of alpha-glucosidase enzymes in the small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][4] By competitively inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[4] This makes it a promising candidate for the development of novel therapeutics for type 2 diabetes.

These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay specifically tailored for evaluating the inhibitory potential of this compound. The protocol is designed to be robust and reproducible, enabling researchers to accurately determine the inhibitory activity and kinetics of this compound and its analogues.

Principle of the Assay

The in vitro alpha-glucosidase inhibition assay is a colorimetric assay that measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the amount of pNP produced. The absorbance of the yellow-colored pNP is measured spectrophotometrically at 405 nm, and the percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control.

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase is typically quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound against different α-glucosidases.

| Enzyme Source | Specific Enzyme | IC50 of this compound (µM) | Reference |

| Rat Small Intestinal α-glucosidase | Maltase | 6.0 | [1] |

| Rat Small Intestinal α-glucosidase | Sucrase | 1.3 | [1] |

| Rat Small Intestinal α-glucosidase | Isomaltase | 1.3 | [1] |

| Rat Intestinal Maltase | Maltase | 5.2 - 7.2 | [2] |

| Human α-glucosidases | Maltase | 3.9 - 4.9 | [5] |

Experimental Protocol

This protocol is adapted from established methodologies for α-glucosidase inhibition assays.[6][7][8]

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

This compound (pure compound)

-

Acarbose (positive control) (Sigma-Aldrich)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (0.2 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare fresh daily.

-

pNPG Solution (5 mM): Dissolve pNPG in 0.1 M phosphate buffer (pH 6.8). Prepare fresh daily.

-

This compound Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO or water, depending on its solubility. Further dilute with phosphate buffer to achieve a range of desired concentrations for the assay.

-

Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve Acarbose in phosphate buffer. Further dilute to achieve a range of desired concentrations for the assay.

-

Sodium Carbonate Solution (0.2 M): Dissolve Na₂CO₃ in distilled water.

Assay Procedure

-

Pipetting: Add the following reagents to each well of a 96-well microplate in the specified order:

-

50 µL of 0.1 M phosphate buffer (pH 6.8)

-

10 µL of this compound solution at various concentrations (or positive control/blank)

-

25 µL of 0.5 U/mL α-glucosidase solution

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.[7]

-

Initiation of Reaction: Add 25 µL of 5 mM pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for another 15 minutes.[7]

-

Termination of Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well.[7]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[6][8]

Controls

-

Blank: Contains all reagents except the enzyme solution (replace with buffer) to account for background absorbance.

-

Negative Control: Contains all reagents, with the inhibitor solution replaced by buffer, representing 100% enzyme activity.

-

Positive Control: A known α-glucosidase inhibitor, such as Acarbose, is used to validate the assay.

Calculation of Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of α-glucosidase inhibition by this compound.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

- 1. A review of antidiabetic active thiosugar sulfoniums, this compound and neokotalanol, from plants of the genus Salacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the thiosugar ring in the inhibitory activity of this compound, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]

- 3. Docking and SAR studies of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand compatibility of this compound-type α-glucosidase inhibitors toward the GH31 family - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10038B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

Application of Column Chromatography for the Purification of Salacinol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salacinol is a naturally occurring α-glucosidase inhibitor with a unique thiosugar sulfonium sulfate inner salt structure.[1][2][3] Isolated from plants of the Salacia genus, such as Salacia reticulata, S. oblonga, and S. chinensis, it has garnered significant attention for its potential in managing type 2 diabetes.[1][4][5] this compound effectively inhibits intestinal α-glucosidases like maltase and sucrase, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2][3] This document provides a detailed overview and protocols for the purification of this compound from Salacia extracts using column chromatography techniques, a critical step for its further study and potential therapeutic application.

Purification Workflow Overview

The purification of this compound from its natural source is a multi-step process that begins with extraction followed by a series of chromatographic separations to isolate the compound from a complex mixture of phytochemicals. A typical workflow involves an initial extraction with a polar solvent, followed by sequential column chromatography steps with different stationary phases to achieve high purity.

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the isolation of this compound.[1][4] Researchers may need to optimize these conditions based on the specific plant material and available equipment.

Extraction

The initial step involves extracting the active compounds from the plant material.

-

Plant Material: Dried and powdered roots and stems of Salacia species.

-

Solvent: Hot water (e.g., at 70°C) or aqueous methanol (e.g., 80% methanol).[6]

-

Procedure:

-

Grind the plant material into a fine powder.

-

Suspend the powder in the extraction solvent.

-

Perform hot extraction, for instance, by refluxing for a specified period (e.g., 2 hours).[7]

-

Filter the mixture to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Silica Gel Column Chromatography

This initial chromatographic step aims to perform a broad fractionation of the crude extract.

-

Stationary Phase: Normal-phase silica gel.

-

Mobile Phase: A gradient of solvents with increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a gradient of chloroform to methanol).

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing solvent polarity.

-

Collect fractions and monitor the elution profile using techniques like Thin Layer Chromatography (TLC).

-